Verubulin

説明

Verubulin is a quinazoline derivative with potential antineoplastic activities. This compound binds to and inhibits tubulin polymerization and interrupts microtubule formation, resulting in disruption of mitotic spindle assembly, cell cycle arrest in the G2/M phase, and cell death. This agent is not a substrate for several subtypes of multidrug resistance ABC transporters, and may be useful for treating multidrug resistant tumors. In addition, as a vascular disrupting agent, this compound disrupts tumor microvasculature specifically, which may result in acute ischemia and massive tumor cell death. In addition, this compound is able to cross the blood-brain barrier and accumulate in the brain.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.

antineoplastic; a small-molecule inhibitor of microtubule formation that is not a substrate for multidrug resistance pumps; structure in first source

See also: this compound Hydrochloride (active moiety of).

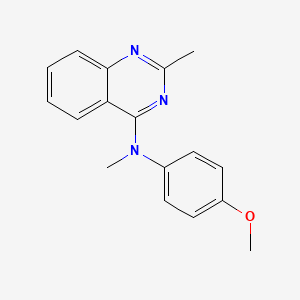

Structure

3D Structure

特性

IUPAC Name |

N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O/c1-12-18-16-7-5-4-6-15(16)17(19-12)20(2)13-8-10-14(21-3)11-9-13/h4-11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNHCRNMVYDHVDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=N1)N(C)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827031-83-4 | |

| Record name | Verubulin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0827031834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Verubulin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05585 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | VERUBULIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X97O9FTB92 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Verubulin: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Verubulin (formerly known as MPC-6827) is a potent, small-molecule microtubule-destabilizing agent that has garnered significant interest in the field of oncology.[1] It functions by binding to the colchicine site on β-tubulin, leading to the inhibition of tubulin polymerization, disruption of microtubule dynamics, cell cycle arrest at the G2/M phase, and ultimately, apoptosis.[1][2] A key advantage of this compound is its ability to circumvent multidrug resistance mechanisms, as it is not a substrate for common efflux pumps like P-glycoprotein (Pgp-1), MRP-1, and BCRP-1.[2] This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound, intended for professionals in drug development and cancer research.

Discovery

This compound was identified through a cell-based screening assay designed to discover potent inducers of apoptosis.[2] A library of 4-arylaminoquinazolines was screened, leading to the identification of MPC-6827 as a lead compound with low nanomolar proapoptotic and mitotic inhibitory potencies across multiple tumor cell lines.[2] Subsequent structure-activity relationship (SAR) studies were conducted to optimize the initial hits, focusing on enhancing potency and drug-like properties. Photoaffinity and radiolabeled analogues of this compound were instrumental in identifying its molecular target as the 55-kDa tubulin protein.[2] Competitive binding assays confirmed that this compound binds to the colchicine site on tubulin.[2]

Synthesis Process

The synthesis of this compound, chemically named N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, and its analogues generally involves a multi-step process. While various specific methodologies have been reported, a common synthetic route involves the construction of the quinazoline core followed by the introduction of the N-methyl-p-anisidine side chain.

A representative synthetic approach is the cyclization of an anthranilate derivative with a benzamide to form a 2-substituted quinazolinone. This intermediate is then chlorinated, typically using phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂), to yield a 4-chloroquinazoline. Finally, a nucleophilic aromatic substitution reaction with N-methyl-4-methoxyaniline affords the target this compound.[3] Microwave-mediated N-arylation has also been employed for the efficient synthesis of 4-anilinoquinazolines.[4]

Logical Flow of this compound Synthesis

Caption: General synthetic workflow for this compound.

Quantitative Data

The following tables summarize the in vitro and pharmacokinetic data for this compound.

Table 1: In Vitro Activity of this compound (MPC-6827)

| Cell Line | Cancer Type | IC₅₀ / GI₅₀ (nM) | Reference |

| HCT-116 | Colon Carcinoma | 4 | [5] |

| HeLa | Cervical Carcinoma | 4 (optimum concentration) | [6][7] |

| A549 | Lung Carcinoma | 4 (optimum concentration) | [6][7] |

| MCF-7 | Breast Adenocarcinoma | 2 (optimum concentration) | [6][7] |

| OVCAR-3 | Ovarian Carcinoma | Data not specified | [2] |

| MIAPaCa-2 | Pancreatic Carcinoma | Data not specified | [2] |

| HT-29 | Colorectal Adenocarcinoma | Data not specified | [2] |

| MDA-MB-435 | Melanoma | Data not specified | [2] |

| MX-1 | Breast Carcinoma | Data not specified | [2] |

Table 2: Pharmacokinetic Parameters of this compound in Humans (Phase I Clinical Trial)

| Parameter | Value | Reference |

| Mean Plasma Half-life (t½) | 3.2 hours (SD = 0.82) | [8][9] |

| Dosing Regimen | 2.1, 2.7, and 3.3 mg/m² IV | [8][9] |

Experimental Protocols

Tubulin Polymerization Assay

This assay measures the effect of a compound on the in vitro assembly of purified tubulin into microtubules.

Methodology:

-

Reconstitute purified tubulin (e.g., porcine tubulin) in a polymerization buffer (e.g., G-PEM buffer: 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) supplemented with GTP.[10][11]

-

Add this compound or control compounds at various concentrations to the tubulin solution in a 96-well plate.[11]

-

Incubate the plate at 37°C to initiate polymerization.

-

Monitor the change in absorbance at 340 nm over time using a microplate reader. An increase in absorbance indicates tubulin polymerization.[11][12]

-

Calculate the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Experimental Workflow for Tubulin Polymerization Assay

Caption: Workflow for the in vitro tubulin polymerization assay.

Immunofluorescence Staining for Microtubule Disruption

This method visualizes the effect of this compound on the cellular microtubule network.

Methodology:

-

Seed cells (e.g., A549, HeLa) on coverslips and allow them to adhere.[10][13]

-

Treat the cells with this compound (e.g., 10 nM) or a vehicle control for a specified time (e.g., 1-3 hours).[13]

-

Fix the cells with an appropriate fixative (e.g., ice-cold methanol or paraformaldehyde).[14]

-

Permeabilize the cells (if required) with a detergent (e.g., Triton X-100).

-

Block non-specific antibody binding with a blocking solution (e.g., 3% BSA in PBS).[14]

-

Incubate with a primary antibody against α-tubulin or β-tubulin.[10][13]

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with a DNA dye (e.g., Hoechst 33342).[13]

-

Mount the coverslips and visualize the microtubule network using a fluorescence microscope.

Cell Cycle Analysis by Flow Cytometry

This protocol determines the cell cycle distribution of a cell population after treatment with this compound.

Methodology:

-

Culture cells to an appropriate density and treat them with this compound or a vehicle control for a desired duration (e.g., 24 hours).

-

Harvest the cells, including both adherent and floating populations.

-

Wash the cells with PBS and fix them in cold 70% ethanol while vortexing to prevent clumping. Store at -20°C for at least 2 hours.[15][16]

-

Wash the fixed cells to remove the ethanol.

-

Resuspend the cells in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).[16][17]

-

Incubate at room temperature in the dark.

-

Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the amount of DNA in each cell, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[17]

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This assay quantifies the percentage of apoptotic and necrotic cells following this compound treatment.

Methodology:

-

Treat cells with this compound as described for the cell cycle analysis.

-

Harvest all cells and wash them with PBS.

-

Resuspend the cells in Annexin V binding buffer.[18]

-

Add fluorescently labeled Annexin V (which binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane of apoptotic cells) and Propidium Iodide (PI, a vital dye that enters cells with compromised membranes, i.e., late apoptotic and necrotic cells).[18]

-

Incubate in the dark at room temperature.

-

Analyze the stained cells by flow cytometry. The results will differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.[18]

Signaling Pathway

This compound's mechanism of action culminates in the induction of apoptosis through the disruption of microtubule dynamics.

This compound-Induced Apoptotic Pathway

Caption: Signaling cascade initiated by this compound.

Treatment of cells with this compound leads to a pronounced G2/M cell cycle arrest.[2] This prolonged mitotic arrest triggers the intrinsic apoptotic pathway, characterized by the loss of mitochondrial membrane potential, the release of cytochrome c from the mitochondria to the cytosol, the activation of caspase-3, and the subsequent cleavage of poly(ADP-ribose) polymerase (PARP).[2] This cascade of events ultimately leads to programmed cell death.

Conclusion

This compound is a promising anticancer agent with a well-defined mechanism of action targeting tubulin. Its ability to overcome multidrug resistance and its potent, broad-spectrum activity in preclinical models highlight its therapeutic potential. The detailed synthetic routes and experimental protocols provided in this guide offer a valuable resource for researchers and scientists working on the development of novel tubulin inhibitors and other anticancer therapeutics. Further research and clinical evaluation of this compound and its analogues are warranted to fully elucidate their clinical utility.

References

- 1. This compound | C17H17N3O | CID 11414799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. MPC-6827: a small-molecule inhibitor of microtubule formation that is not a substrate for multidrug resistance pumps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Antitumor Activity of Tubulin-Binding Agent MPC-6827 on Different Types of Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cellmolbiol.org [cellmolbiol.org]

- 8. Phase I trial of this compound (MPC-6827) plus carboplatin in patients with relapsed glioblastoma multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Research Portal [scholarship.libraries.rutgers.edu]

- 10. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 17. Flow cytometry with PI staining | Abcam [abcam.com]

- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of Verubulin (MPC-6827) in vivo

For Researchers, Scientists, and Drug Development Professionals

Abstract

Verubulin (formerly known as MPC-6827) is a potent, small-molecule, microtubule-destabilizing agent that has demonstrated significant antitumor activity in a range of preclinical and clinical settings. By binding to the colchicine site on β-tubulin, this compound disrupts microtubule dynamics, leading to G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells. Furthermore, this compound exhibits vascular-disrupting properties, targeting the tumor neovasculature. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, presenting key data in a structured format, detailing experimental methodologies, and visualizing associated pathways and workflows.

Pharmacokinetics (PK)

This compound has been evaluated in both preclinical and clinical studies to determine its absorption, distribution, metabolism, and excretion (ADME) profile.

Preclinical Pharmacokinetics in Mice

Pharmacokinetic parameters of this compound (MPC-6827) were assessed in mice following intravenous (IV) administration. The data reveals dose-dependent exposure.

Table 1: Preclinical Pharmacokinetic Parameters of this compound in Mice

| Dose (mg/kg, IV) | Cmax (ng/mL) | AUC (hr*ng/mL) |

| 1 | 105 | 79 |

| 5 | 1291 | 657 |

Data sourced from a study on MPC-6827 activity in xenograft models.[1]

Clinical Pharmacokinetics in Patients with Advanced Solid Tumors

A Phase I clinical trial in patients with advanced solid tumors provided insights into the pharmacokinetic profile of this compound in humans. The study indicated that this compound possesses a high volume of distribution and clearance.[2] The mean plasma half-life was determined to be 3.2 hours (Standard Deviation = 0.82) in a study involving patients with relapsed glioblastoma multiforme.[3] Another Phase I study reported a half-life range of 3.8 to 7.5 hours.[2]

Distribution

A notable characteristic of this compound is its ability to cross the blood-brain barrier. Preclinical studies in animal models have shown that this compound achieves high concentrations in the brain, with brain-to-plasma concentration ratios reported to be as high as 30.[1][4] This suggests its potential for treating central nervous system malignancies.

Pharmacodynamics (PD)

The pharmacodynamic effects of this compound are primarily driven by its interaction with tubulin, leading to microtubule disruption and subsequent antitumor effects.

Mechanism of Action: Microtubule Destabilization

This compound functions as a microtubule-destabilizing agent by binding to the colchicine site on β-tubulin.[5] This interaction inhibits the polymerization of tubulin into microtubules, disrupting the formation and function of the mitotic spindle, a critical apparatus for cell division.

Cellular Effects: G2/M Cell Cycle Arrest and Apoptosis

The disruption of microtubule dynamics by this compound leads to a halt in the cell cycle at the G2/M phase, preventing mitotic progression.[5] Prolonged arrest at this checkpoint ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.

In Vivo Antitumor Efficacy

This compound has demonstrated significant tumor growth inhibition (TGI) in various preclinical xenograft models. The efficacy is dependent on the dosing schedule, with intermittent high doses showing greater activity.

Table 2: In Vivo Antitumor Activity of this compound in Xenograft Models

| Tumor Model | Host | Treatment Schedule | Tumor Growth Inhibition (TGI) / Outcome |

| B16 Melanoma | Athymic nu/nu mice | 7.5 mg/kg IV, once | 72% TGI on Day 7[1] |

| B16 Melanoma | Athymic nu/nu mice | 1 mg/kg IV, daily for 5 days | 22% TGI[1] |

| OVCAR-3 Ovarian Cancer | Athymic nu/nu mice | 5 mg/kg IV, once | 50% tumor regression[1] |

| OVCAR-3 Ovarian Cancer | Athymic nu/nu mice | 2.5 mg/kg/day IP, continuous infusion for 24h | No inhibition[1] |

| OVCAR-3, MIAPaCa-2, MCF-7, HT-29, MDA-MB-435, MX-1 | Athymic nude mice | Not specified | Statistically significant tumor growth inhibition[5] |

Vascular-Disrupting Effects

In addition to its direct cytotoxic effects on tumor cells, this compound also acts as a vascular-disrupting agent (VDA). It targets the established tumor vasculature, leading to a rapid shutdown of blood flow within the tumor, resulting in extensive necrosis.

Experimental Protocols

Quantification of Apoptosis by Annexin V/Propidium Iodide Staining and Flow Cytometry

This protocol describes a method to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI) solution

-

Binding Buffer

-

Phosphate-Buffered Saline (PBS)

-

Treated and untreated cancer cell lines

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Culture cancer cells to the desired confluency and treat with various concentrations of this compound for a specified duration.

-

Harvest both adherent and floating cells. For adherent cells, use trypsin-EDTA and then neutralize with complete medium.

-

Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

-

-

Cell Washing:

-

Wash the cell pellet twice with cold PBS to remove any residual medium.

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI as controls to set up compensation and gates.

-

Quantify the percentage of cells in each quadrant:

-

Lower-left (Annexin V- / PI-): Live cells

-

Lower-right (Annexin V+ / PI-): Early apoptotic cells

-

Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

-

Upper-left (Annexin V- / PI+): Necrotic cells

-

-

Immunofluorescence Staining of Microtubules

This protocol outlines the steps for visualizing the effect of this compound on the microtubule network in cultured cells.

Materials:

-

Cells cultured on coverslips

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody against α-tubulin or β-tubulin

-

Fluorophore-conjugated secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment:

-

Seed cells on sterile glass coverslips in a petri dish and allow them to adhere.

-

Treat the cells with the desired concentration of this compound for the appropriate time. Include a vehicle-treated control.

-

-

Fixation:

-

Aspirate the culture medium and wash the cells gently with PBS.

-

Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

-

-

Permeabilization:

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

-

Blocking:

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding by incubating the cells in 1% BSA in PBS for 30-60 minutes.

-

-

Primary Antibody Incubation:

-

Dilute the primary anti-tubulin antibody in the blocking buffer to the recommended concentration.

-

Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.

-

-

Secondary Antibody Incubation:

-

Wash the cells three times with PBS.

-

Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.

-

Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.

-

-

Counterstaining and Mounting:

-

Wash the cells three times with PBS.

-

Incubate with a DAPI solution for 5 minutes to stain the nuclei.

-

Wash briefly with PBS.

-

Mount the coverslips onto microscope slides using an antifade mounting medium.

-

-

Imaging:

-

Visualize the stained cells using a fluorescence microscope with appropriate filters for the chosen fluorophores.

-

Conclusion

This compound is a promising anticancer agent with a dual mechanism of action, targeting both tumor cell proliferation and the tumor vasculature. Its favorable pharmacokinetic profile, including the ability to penetrate the blood-brain barrier, makes it a candidate for a variety of solid tumors, including those in the central nervous system. The pharmacodynamic effects are well-characterized, leading to cell cycle arrest and apoptosis. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this compound and other microtubule-targeting agents. Further investigation into predictive biomarkers and combination therapies will be crucial for optimizing its clinical application.

References

- 1. Comparison of MPC-6827 activity in xenograft models with different dosing schedules. - ASCO [asco.org]

- 2. Phase I clinical trial of MPC-6827 (Azixa), a microtubule destabilizing agent, in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2.10. Apoptosis assay by PI-annexin V staining [bio-protocol.org]

- 4. researchgate.net [researchgate.net]

- 5. MPC-6827: a small-molecule inhibitor of microtubule formation that is not a substrate for multidrug resistance pumps - PubMed [pubmed.ncbi.nlm.nih.gov]

Verubulin's Impact on Cell Cycle Progression and Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of verubulin, a potent microtubule-destabilizing agent, and its effects on fundamental cellular processes critical to cancer progression: cell cycle regulation and programmed cell death (apoptosis). This compound has been investigated as a therapeutic agent for various malignancies, including glioblastoma.[1][2] Its mechanism of action positions it as a valuable tool in oncology research and a scaffold for the development of next-generation anticancer drugs.[2]

Core Mechanism of Action: Tubulin Destabilization

This compound exerts its antineoplastic effects by targeting tubulin, the globular protein subunit of microtubules.[2][3] Microtubules are essential components of the cytoskeleton, playing a pivotal role in cell division, structure, and intracellular transport.[3][4]

-

Binding Site: this compound is a small-molecule inhibitor that binds to the colchicine-binding site on β-tubulin.[2][3][5][6] This binding prevents the polymerization of α- and β-tubulin heterodimers into microtubules.[6][7]

-

Microtubule Dynamics: By inhibiting tubulin assembly, this compound disrupts the dynamic equilibrium of microtubule polymerization and depolymerization.[2][4][5] This interference is critical during mitosis, where a precisely functioning mitotic spindle, composed of microtubules, is required for chromosome segregation.[7][8]

The disruption of microtubule formation is the primary event that triggers downstream cellular consequences, including cell cycle arrest and apoptosis.

Effect on Cell Cycle Progression: G2/M Arrest

The hallmark cellular response to microtubule-targeting agents like this compound is a halt in cell cycle progression at the G2/M phase.[6][9][10]

-

Mitotic Spindle Disruption: During the M phase (mitosis), microtubules form the mitotic spindle, which attaches to chromosomes and pulls them apart into two daughter cells. This compound's inhibition of tubulin polymerization prevents the formation of a functional mitotic spindle.[8][11]

-

Spindle Assembly Checkpoint (SAC) Activation: The cell has a sophisticated surveillance mechanism known as the Spindle Assembly Checkpoint (SAC). When the SAC detects improper attachment of microtubules to chromosomes, it halts the cell cycle, preventing progression into anaphase.[8] This mitotic arrest provides time for repair, but prolonged arrest triggers apoptosis.[8]

This G2/M arrest is a direct consequence of this compound's primary mechanism and is a key indicator of its cellular activity. This effect has been observed with numerous tubulin inhibitors that bind the colchicine site.[6][9]

The following table summarizes the quantitative effects of this compound and its analogs on cell cycle distribution in cancer cell lines. Data is often presented as the percentage of cells in each phase (G1, S, G2/M) after treatment.

| Cell Line | Compound | Concentration | Treatment Duration | % Cells in G2/M (Treated) | % Cells in G2/M (Control) | Reference |

| HeLa | Microtubin-1 | 10 µM | 20 hours | 62.1% | 31.6% | [8] |

| HCT116 | This compound | 2 x IC₅₀ | 48 hours | Not specified, but apoptosis is primary endpoint | - | [3] |

| Various | T138067 | Varies | Not specified | G2/M Arrest Observed | - | [6] |

| Various | ABT-751* | Varies | Not specified | G2/M Arrest Observed | - | [6] |

*Note: Microtubin-1, T138067, and ABT-751 are other microtubule inhibitors (some targeting the colchicine site) shown for comparative context of G2/M arrest. Specific G2/M percentage data for this compound was not available in the provided search results, but the mechanism is conserved among colchicine-site binding agents.[6][8]

Induction of Apoptosis

Prolonged mitotic arrest induced by this compound ultimately leads to programmed cell death, or apoptosis.[2][6] This is the primary mechanism by which this compound eliminates cancer cells.

-

Apoptotic Signaling: The transition from mitotic arrest to apoptosis is a complex process. It is thought to involve the activation of the intrinsic (mitochondrial) and/or extrinsic (death receptor) apoptotic pathways.[12][13] Key events include:

-

Caspase Activation: Apoptosis is executed by a family of proteases called caspases. Initiator caspases (like caspase-9) are activated first, which in turn activate executioner caspases (like caspase-3/7).[14]

-

Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Mcl-1) proteins of the Bcl-2 family is crucial. Microtubule disruption can lead to the degradation of anti-apoptotic proteins, tipping the balance towards cell death.[8]

-

p21 Involvement: The protein p21, a cyclin-dependent kinase inhibitor, can play a dual role. It can be responsible for G2/M arrest, but its cytoplasmic accumulation can also inhibit apoptosis by binding to procaspases.[12]

-

The following table summarizes quantitative data on the induction of apoptosis in cancer cells following treatment with this compound.

| Cell Line | Compound | Concentration | Treatment Duration | Apoptotic Cells (Early + Late) | Viable Cells | Reference |

| HCT116 | This compound | 2 x IC₅₀ | 48 hours | 49.3% (16.3% Early, 33% Late) | ~50% | [3] |

| HCT116 | Control | - | 48 hours | Not specified | 77.5% | [3] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are standard protocols for the key assays used to evaluate this compound's effects.

References

- 1. A phase 2 trial of this compound for recurrent glioblastoma: a prospective study by the Brain Tumor Investigational Consortium (BTIC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound and its derivatives: Progress and promise in tubulin-targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound (Azixa) Analogues with Increased Saturation: Synthesis, SAR and Encapsulation in Biocompatible Nanocontainers Based on Ca2+ or Mg2+ Cross-Linked Alginate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A review of research progress of antitumor drugs based on tubulin targets - Cheng - Translational Cancer Research [tcr.amegroups.org]

- 5. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 7. onclive.com [onclive.com]

- 8. oncotarget.com [oncotarget.com]

- 9. MPT0B169, a new tubulin inhibitor, inhibits cell growth and induces G2/M arrest in nonresistant and paclitaxel-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Induction of apoptosis through tubulin inhibition in human cancer cells by new chromene-based chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tubulin couples death receptor 5 to regulate apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Induction of Apoptosis in Human Breast Cancer Cells via Caspase Pathway by Vernodalin Isolated from Centratherum anthelminticum (L.) Seeds | PLOS One [journals.plos.org]

Verubulin: A Technical Guide to its History, Development, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Verubulin (also known as MPC-6827 and Azixa) is a synthetic small molecule that has been investigated for its potent anticancer properties. As a microtubule-destabilizing agent, it functions as both a cytotoxic and a vascular-disrupting agent (VDA).[1][2] this compound binds to the colchicine-binding site on β-tubulin, leading to the inhibition of microtubule polymerization, G2/M phase cell cycle arrest, and subsequent apoptosis.[3][4][5] A key feature of this compound is its ability to overcome multidrug resistance and effectively cross the blood-brain barrier, making it a candidate for the treatment of aggressive brain tumors like glioblastoma.[2][6][7] This technical guide provides a comprehensive overview of the history, development timeline, mechanism of action, and key experimental data related to this compound.

Introduction

Microtubules are dynamic cytoskeletal polymers essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their critical role in mitosis makes them an attractive target for cancer chemotherapy.[8] this compound emerged from a cell-based screening assay that identified a series of 4-arylaminoquinazolines as potent inducers of apoptosis.[4] Subsequent structure-activity relationship studies led to the identification of this compound as a lead candidate with significant in vitro and in vivo antitumor activity.[4]

History and Development Timeline

The development of this compound progressed from preclinical studies to Phase II clinical trials.

-

Preclinical Development: Initial studies identified this compound as a potent inhibitor of tubulin polymerization with low nanomolar efficacy in multiple tumor cell lines.[4] It demonstrated the ability to circumvent multidrug resistance pumps and showed significant tumor growth inhibition in various xenograft models, including melanoma, ovarian, pancreatic, breast, colon, and lung cancer.[4][9] Notably, preclinical studies in mice revealed a high brain-to-plasma concentration ratio, indicating excellent blood-brain barrier penetration.[2]

-

Phase I Clinical Trials: A Phase I study in patients with advanced solid tumors established the maximum tolerated dose (MTD) of this compound at 3.3 mg/m² administered as a 2-hour intravenous infusion once weekly for three consecutive weeks in a four-week cycle.[10] The dose-limiting toxicity was nonfatal myocardial infarction.[10] Another Phase I trial investigated this compound in combination with carboplatin for recurrent glioblastoma, demonstrating safety and tolerability at the MTD.[11][12][13]

-

Phase II Clinical Trials: A Phase II study evaluated single-agent this compound in patients with recurrent glioblastoma.[6][14][15] The trial, however, was terminated early for futility, as it showed limited activity in both bevacizumab-naïve and bevacizumab-refractory patients.[6] Another Phase II study was initiated to assess this compound in combination with radiation and temozolomide for newly diagnosed glioblastoma, but it was terminated by the sponsor for financial reasons before completion.[1]

Mechanism of Action

This compound exerts its anticancer effects through a dual mechanism: direct cytotoxicity via microtubule disruption and indirect activity as a vascular disrupting agent.

Inhibition of Tubulin Polymerization and Mitotic Arrest

This compound binds to the colchicine site on β-tubulin, which inhibits the polymerization of tubulin dimers into microtubules.[4][5] This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, preventing mitotic spindle formation and ultimately triggering apoptosis.[3][4]

Vascular Disrupting Activity

In addition to its direct effects on tumor cells, this compound also targets the tumor vasculature. By disrupting the microtubule cytoskeleton of endothelial cells in newly forming blood vessels, it causes a shutdown of tumor blood flow, leading to extensive necrosis within the tumor.[2][16][17]

Quantitative Data

In Vitro Cytotoxicity

This compound has demonstrated potent cytotoxicity against a range of human cancer cell lines, with IC50 values in the nanomolar range.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| HeLa | Cervical Carcinoma | 4 | [3][18] |

| MCF-7 | Breast Adenocarcinoma | 2 | [3][18] |

| A549 | Lung Carcinoma | 4 | [3][18] |

| OVCAR-3 | Ovarian Carcinoma | - | [4][9] |

| MIAPaCa-2 | Pancreatic Carcinoma | - | [4] |

| HT-29 | Colon Adenocarcinoma | - | [4] |

| B16-F1 | Mouse Melanoma | - | [4][9] |

Note: Specific IC50 values for all cell lines were not consistently available in the searched literature.

Clinical Efficacy (Phase II Glioblastoma Trial)

The following table summarizes the key outcomes from the Phase II clinical trial of single-agent this compound in patients with recurrent glioblastoma.[6][14]

| Parameter | Bevacizumab-Naïve (Group 1, n=31) | Bevacizumab-Refractory (Group 2, n=25) |

| PFS-6 (Progression-Free Survival at 6 months) | 14% | - |

| PFS-1 (Progression-Free Survival at 1 month) | - | 20% |

| Median Overall Survival | 9.5 months | 3.4 months |

| Partial Response (PR) | 10% (n=3) | 4.2% (n=1) |

| Stable Disease (SD) | 23% (n=7) | 21% (n=5) |

Experimental Protocols

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the in vitro polymerization of tubulin into microtubules.

Protocol:

-

Reagents: Purified tubulin, polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9), GTP, and this compound solution at various concentrations.[19]

-

Procedure:

-

On ice, combine purified tubulin with polymerization buffer containing GTP.

-

Add this compound or vehicle control to the tubulin solution.

-

Transfer the reaction mixture to a pre-warmed 96-well plate.

-

Immediately place the plate in a spectrophotometer capable of reading absorbance at 340 nm and maintaining a temperature of 37°C.

-

Measure the absorbance every 60 seconds for 60-90 minutes.[19]

-

-

Analysis: The increase in absorbance over time reflects the extent of tubulin polymerization. The inhibitory effect of this compound is determined by comparing the polymerization curves of treated samples to the vehicle control.

Cell Cycle Analysis

This protocol uses propidium iodide (PI) staining and flow cytometry to determine the distribution of cells in different phases of the cell cycle.

Protocol:

-

Cell Culture and Treatment:

-

Seed cells (e.g., MCF-7 or Jurkat) in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 24 hours).

-

-

Cell Harvesting and Fixation:

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells in ice-cold 70% ethanol while vortexing gently.

-

Incubate the cells at -20°C for at least 2 hours.

-

-

Staining and Analysis:

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in a staining solution containing propidium iodide and RNase A.

-

Incubate at room temperature for 30 minutes in the dark.

-

Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will indicate the percentage of cells in the G0/G1, S, and G2/M phases.

-

Apoptosis Assay (Annexin V Staining)

This assay uses Annexin V and a viability dye (like propidium iodide) to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[20]

Protocol:

-

Cell Culture and Treatment:

-

Culture and treat cells with this compound as described for the cell cycle analysis.

-

-

Staining:

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

-

Incubate at room temperature for 15 minutes in the dark.

-

-

Analysis:

-

Analyze the stained cells by flow cytometry.

-

Viable cells will be negative for both Annexin V and PI.

-

Early apoptotic cells will be Annexin V positive and PI negative.

-

Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

-

In Vivo Xenograft Studies

These studies evaluate the antitumor efficacy of this compound in animal models.

Protocol:

-

Animal Model: Use immunocompromised mice, such as athymic nude mice.[9][21]

-

Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., OVCAR-3 or B16) into the flank of the mice.[9]

-

Treatment:

-

Once the tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Administer this compound intravenously at a specified dose and schedule (e.g., 7.5 mg/kg once weekly).[9] The control group receives a vehicle solution.

-

-

Efficacy Evaluation:

-

Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

The primary endpoint is typically tumor growth inhibition, calculated by comparing the tumor volumes in the treated group to the control group.[9]

-

Conclusion

This compound is a potent, dual-action anticancer agent that effectively inhibits microtubule polymerization and disrupts tumor vasculature. Its ability to overcome multidrug resistance and penetrate the blood-brain barrier made it a promising candidate, particularly for the treatment of glioblastoma. However, despite a strong preclinical profile, it demonstrated limited efficacy in Phase II clinical trials for recurrent glioblastoma, leading to the discontinuation of its development for this indication. The history and development of this compound provide valuable insights for the design and evaluation of future microtubule-targeting agents in oncology.

References

- 1. neurology.org [neurology.org]

- 2. Portico [access.portico.org]

- 3. cellmolbiol.org [cellmolbiol.org]

- 4. MPC-6827: a small-molecule inhibitor of microtubule formation that is not a substrate for multidrug resistance pumps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A phase 2 trial of this compound for recurrent glioblastoma: a prospective study by the Brain Tumor Investigational Consortium (BTIC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Preliminary Evaluations of [11C]this compound: Implications for Microtubule Imaging With PET [frontiersin.org]

- 8. onclive.com [onclive.com]

- 9. Comparison of MPC-6827 activity in xenograft models with different dosing schedules. - ASCO [asco.org]

- 10. Phase I clinical trial of MPC-6827 (Azixa), a microtubule destabilizing agent, in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phase I trial of this compound (MPC-6827) plus carboplatin in patients with relapsed glioblastoma multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Research Portal [scholarship.libraries.rutgers.edu]

- 13. pure.psu.edu [pure.psu.edu]

- 14. ascopubs.org [ascopubs.org]

- 15. go.drugbank.com [go.drugbank.com]

- 16. researchgate.net [researchgate.net]

- 17. A Perspective on Vascular Disrupting Agents that Interact with Tubulin: Preclinical Tumor Imaging and Biological Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antitumor Activity of Tubulin-Binding Agent MPC-6827 on Different Types of Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. This compound (Azixa) Analogues with Increased Saturation: Synthesis, SAR and Encapsulation in Biocompatible Nanocontainers Based on Ca2+ or Mg2+ Cross-Linked Alginate - PMC [pmc.ncbi.nlm.nih.gov]

- 21. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Verubulin in a Xenograft Mouse Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verubulin (also known as MPC-6827) is a potent, small-molecule microtubule-targeting agent that has demonstrated significant antitumor activity in a variety of preclinical cancer models.[1][2] As a tubulin polymerization inhibitor, this compound binds to the colchicine-binding site on β-tubulin, leading to the disruption of microtubule dynamics, G2/M phase cell cycle arrest, and ultimately, apoptosis of cancer cells.[3][4][5] Notably, this compound has shown efficacy in models of multidrug-resistant (MDR) cancers, as it is not a substrate for common efflux pumps like P-glycoprotein.[3][6]

These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in a xenograft mouse model, a critical step in the preclinical evaluation of this promising anticancer agent.

Mechanism of Action

This compound exerts its cytotoxic effects by interfering with the highly dynamic process of microtubule polymerization and depolymerization. This disruption of the microtubule cytoskeleton is essential for various cellular functions, most critically for the formation of the mitotic spindle during cell division.

The key steps in this compound's mechanism of action are:

-

Binding to Tubulin: this compound binds to the colchicine site on β-tubulin subunits.[3][4]

-

Inhibition of Polymerization: This binding event inhibits the polymerization of tubulin dimers into microtubules.[4][5]

-

Microtubule Destabilization: The inhibition of polymerization leads to a net depolymerization and destabilization of the microtubule network.

-

Mitotic Arrest: The disruption of the mitotic spindle apparatus prevents proper chromosome segregation, causing the cells to arrest in the G2/M phase of the cell cycle.[7]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[4]

Signaling Pathway Diagram

Caption: this compound's mechanism of action targeting tubulin polymerization.

Data Presentation: this compound in Xenograft Models

The following tables summarize quantitative data from preclinical studies of this compound in various cancer xenograft models.

Table 1: this compound Dosing and Efficacy in Ovarian and Melanoma Xenograft Models

| Cancer Type | Cell Line | Mouse Model | This compound Dose | Administration Route & Schedule | Outcome | Reference |

| Ovarian Cancer | OVCAR-3 | Not Specified | 2.5, 5, or 10 mg/kg | Intravenous (i.v.), single dose | Dose-dependent tumor growth inhibition | [1] |

| Melanoma | B16 | Not Specified | 7.5 mg/kg | Intravenous (i.v.), single dose | Antitumor activity observed | [1] |

| Melanoma | B16 | Not Specified | 1 mg/kg | Daily for 5 days | Antitumor activity observed | [1] |

Table 2: Efficacy of a this compound Analog in a Taxane-Resistant Lung Cancer Xenograft Model

| Cancer Type | Cell Line | Mouse Model | Drug & Dose | Administration Route & Schedule | Tumor Weight Reduction | Reference |

| Lung Cancer (Taxane-Resistant) | A549/T | Not Specified | This compound Analog (AQ-4) at 15 mg/kg | Not Specified | 74% | [8] |

Table 3: Efficacy of a this compound Analog in Prostate and Non-Small Cell Lung Cancer Xenograft Models

| Cancer Type | Cell Line | Mouse Model | Drug & Dose | Administration Route & Schedule | Tumor Growth Inhibition | Reference |

| Prostate Cancer | DU145 | Not Specified | This compound Analog at 20 mg/kg | Not Specified | 72.2% | [8] |

| Non-Small Cell Lung Cancer | H1299 | Not Specified | This compound Analog at 20 mg/kg | Not Specified | 68.7% | [8] |

Experimental Protocols

This section provides a detailed methodology for a xenograft mouse model study to evaluate the efficacy of this compound.

Experimental Workflow Diagram

Caption: Experimental workflow for a this compound xenograft study.

Materials

-

Cancer Cell Line: e.g., A549 (non-small cell lung cancer), PC-3 (prostate cancer), MDA-MB-231 (breast cancer).

-

This compound (MPC-6827): To be reconstituted in a suitable vehicle (e.g., DMSO, followed by dilution in saline or a solution containing Solutol HS 15).

-

Animals: Immunocompromised mice (e.g., NOD/SCID, NSG, or nude mice), 6-8 weeks old.

-

Cell Culture Reagents: Appropriate growth medium, fetal bovine serum (FBS), antibiotics.

-

General Lab Equipment: Laminar flow hood, incubator, centrifuges, syringes, needles, calipers.

Protocol

1. Cell Culture and Preparation

1.1. Culture the selected cancer cell line in the recommended growth medium supplemented with FBS and antibiotics in a 37°C, 5% CO2 incubator.

1.2. Passage the cells regularly to maintain them in the exponential growth phase.

1.3. On the day of injection, harvest the cells using trypsin-EDTA, wash with PBS, and centrifuge.

1.4. Resuspend the cell pellet in sterile, serum-free medium or PBS at a concentration of 5-10 x 10^6 cells per 100 µL. Keep the cell suspension on ice.

2. Tumor Implantation (Subcutaneous Xenograft)

2.1. Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).

2.2. Shave and sterilize the injection site on the flank of the mouse.

2.3. Inject 100 µL of the cell suspension subcutaneously into the prepared site.

3. Tumor Growth Monitoring and Randomization

3.1. Monitor the mice regularly for tumor formation.

3.2. Once tumors are palpable, measure the tumor volume 2-3 times per week using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

3.3. When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

4. This compound Administration

4.1. Prepare the this compound formulation at the desired concentration. The vehicle used for the control group should be identical to that used for the this compound group.

4.2. Administer this compound to the treatment group via the chosen route (e.g., intravenous injection) and schedule (e.g., once daily for five consecutive days).

4.3. Administer the vehicle solution to the control group following the same schedule.

5. Efficacy and Toxicity Assessment

5.1. Continue to monitor tumor volume in all groups throughout the study.

5.2. Monitor the body weight of the mice as an indicator of toxicity.

5.3. Observe the general health and behavior of the animals.

6. Study Endpoint and Analysis

6.1. The study can be terminated when tumors in the control group reach a specific size, or at a predetermined time point.

6.2. At the end of the study, euthanize the mice and excise the tumors.

6.3. Measure the final tumor weight and volume.

6.4. A portion of the tumor can be fixed in formalin for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers).

6.5. Another portion of the tumor can be snap-frozen for molecular analysis (e.g., Western blotting, RT-qPCR).

Conclusion

This compound is a promising microtubule-targeting agent with a distinct mechanism of action and demonstrated preclinical efficacy. The protocols and data presented here provide a framework for researchers to design and execute robust xenograft mouse model studies to further investigate the therapeutic potential of this compound in various cancer types. Careful consideration of the experimental design, including the choice of cell line, animal model, and dosing regimen, is crucial for obtaining meaningful and reproducible results.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound (Azixa) Analogues with Increased Saturation: Synthesis, SAR and Encapsulation in Biocompatible Nanocontainers Based on Ca2+ or Mg2+ Cross-Linked Alginate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 6. onclive.com [onclive.com]

- 7. Orally available tubulin inhibitor VERU-111 enhances antitumor efficacy in paclitaxel-resistant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Advances in Microtubule Targeting Agents for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Verubulin (MPC-6827): Application Notes for In Vivo Research

For Research Use Only. Not for use in humans.

Introduction

Verubulin, also known as MPC-6827, is a potent, small-molecule inhibitor of microtubule polymerization. It functions by binding to the colchicine site on β-tubulin, leading to the disruption of microtubule formation. This disruption triggers mitotic spindle assembly failure, cell cycle arrest in the G2/M phase, and subsequent apoptosis in rapidly dividing cells.[1][2] Notably, this compound acts as a vascular disrupting agent (VDA), causing a shutdown of existing tumor vasculature, which leads to ischemic necrosis within the tumor.[1] An important characteristic of this compound is its ability to cross the blood-brain barrier and its effectiveness in multidrug-resistant (MDR) tumor models, as it is not a substrate for common efflux pumps like P-glycoprotein.[1][3] These properties make it a compound of significant interest for preclinical and clinical research, particularly in oncology.

Mechanism of Action

This compound exerts its anti-tumor effects through a dual mechanism:

-

Direct Cytotoxicity via Microtubule Disruption: By inhibiting tubulin polymerization, this compound directly interferes with the cellular machinery required for mitosis, leading to cell cycle arrest and apoptosis.[1]

-

Vascular Disruption: this compound selectively damages the established, chaotic vasculature of tumors, leading to a rapid reduction in blood flow, nutrient deprivation, and extensive tumor cell death.[1][2]

Quantitative Data Summary

Table 1: Preclinical In Vivo Dosage and Efficacy

| Animal Model | Tumor Model | Dosage | Administration Route | Schedule | Key Results |

| Athymic nu/nu Mice | B16 Mouse Melanoma | 7.5 mg/kg | Intravenous (i.v.) | Single dose | 72% Tumor Growth Inhibition (TGI) at Day 7.[4] |

| Athymic nu/nu Mice | B16 Mouse Melanoma | 1 mg/kg | Intravenous (i.v.) | Daily for 5 days | 22% TGI.[4] |

| Athymic nu/nu Mice | OVCAR-3 Ovarian Cancer | 5 mg/kg | Intravenous (i.v.) | Single dose | 50% tumor regression; Median time to 1500 mm³ tumor volume >39 days.[4] |

| Athymic nu/nu Mice | OVCAR-3 Ovarian Cancer | 2.5 mg/kg/day | Intraperitoneal (i.p.) | Continuous infusion for 24h (Alzet pump) | No significant TGI.[4] |

| Mice | N/A | 2.5 mg/kg | Intravenous (i.v.) | Single dose | Achieved a 16-fold higher brain-to-plasma concentration ratio.[3] |

| Mice | N/A | >4 mg/kg | N/A | N/A | Lethal dose.[5] |

Table 2: Clinical Dosage in Human Trials

| Indication | Dosage | Administration Route | Schedule | Key Observations |

| Relapsed Glioblastoma | 2.1 - 3.3 mg/m² | Intravenous (i.v.) | 2-hour infusion, weekly for 3 weeks of a 4-week cycle | Maximum Tolerated Dose (MTD) established at 3.3 mg/m².[3] |

| Stage IV Metastatic Melanoma | 2.1, 2.7, or 3.3 mg/m² | Intravenous (i.v.) | In combination with Temozolomide | Safe and well-tolerated at all dose levels.[3] |

Table 3: Pharmacokinetic Parameters

| Species | Dosage | Route | Plasma Half-life (t½) | Plasma Protein Binding |

| Mice, Rats, Dogs | Single Dose | i.v. | 2.75 - 4.4 hours | 98% (Rat).[3] |

| Human | 3.3 mg/m² | i.v. | Day 1: 5.46 ± 2.35 hDay 15: 7.4 ± 3.76 h | 98.2%.[3] |

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

Materials:

-

This compound (MPC-6827) powder

-

Dimethyl sulfoxide (DMSO)

-

PEG300 or PEG400

-

Tween-80

-

Sterile Saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

It is highly recommended to prepare the working solution fresh on the day of use.[4] The following is a general protocol for formulating poorly soluble compounds for in vivo use. The exact ratios may need optimization.

-

Prepare Stock Solution: First, prepare a concentrated stock solution of this compound in DMSO.

-

Add Co-solvents: Sequentially add co-solvents to the working solution. A common formulation approach is:

-

Add PEG300 (e.g., to a final concentration of 40%).

-

Add Tween-80 (e.g., to a final concentration of 5%).

-

Ensure the solution is clear after each addition. Use a vortex or sonication if precipitation occurs.[4]

-

-

Final Dilution: Add sterile saline to reach the final desired volume and concentration. The final DMSO concentration should ideally be kept low (e.g., <5%) to minimize toxicity to the animal.

-

Final Check: Ensure the final solution is clear and free of precipitates before administration.

Note: For radiolabeled [¹¹C]MPC-6827 studies, a final formulation of 10% ethanol in saline has been used.

Protocol 2: Administration in a Subcutaneous Xenograft Mouse Model

This protocol describes a typical workflow for evaluating the efficacy of this compound against a solid tumor model.

Procedure Details:

-

Animal Model: Athymic (nu/nu) mice are commonly used for xenograft studies.[4]

-

Tumor Cell Implantation: Tumor cells (e.g., B16 melanoma or OVCAR-3 ovarian cancer) are harvested during their exponential growth phase. A suspension is prepared in a suitable medium (like PBS or HBSS), often mixed with Matrigel, and injected subcutaneously into the flank of the mice.

-

Tumor Growth and Randomization: Tumors are measured regularly with calipers. Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and vehicle control groups.

-

Drug Administration: this compound, prepared as described in Protocol 1, is administered via the desired route (e.g., intravenous tail vein injection).[4] The vehicle solution used for formulation is administered to the control group.

-

Monitoring and Endpoint: Animal body weight and tumor volume are monitored throughout the study. The study is concluded when tumors in the control group reach a specified size, at which point tumors can be excised for weighing and further analysis (e.g., histology, immunohistochemistry).

Safety and Toxicology

-

Preclinical: In mice, doses exceeding 4 mg/kg have been reported as lethal.[5] The maximum tolerated dose (MTD) in mice has been suggested to be around 1 mg/kg.[5]

-

Clinical: In human trials, this compound was generally well-tolerated at doses up to 3.3 mg/m², with mild side effects like fatigue and nausea.[3] However, significant cardiovascular toxicities were observed, which ultimately led to the cessation of some clinical trials.[5] Researchers should be aware of potential cardiovascular effects in animal models.

References

Preparing Verubulin Stock Solutions in DMSO: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Verubulin is a potent, small-molecule microtubule destabilizing agent with significant potential in oncology research and development. It functions by binding to the colchicine site on tubulin, thereby inhibiting tubulin polymerization, which leads to mitotic arrest and apoptosis in cancer cells. A key advantage of this compound is its ability to circumvent several mechanisms of multidrug resistance.[1][][3][4] This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions using dimethyl sulfoxide (DMSO), a common solvent for this compound.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound and its hydrochloride salt is crucial for accurate stock solution preparation. The relevant data is summarized in the table below.

| Property | This compound | This compound Hydrochloride |

| Chemical Formula | C17H17N3O[1][5] | C17H17N3O • HCl[6] |

| Molecular Weight | 279.34 g/mol [1][][7] | 315.80 g/mol [6][8] |

| CAS Number | 827031-83-4[1][][5] | 917369-31-4[6][8] |

| Synonyms | MPC-6827, N-(4-Methoxyphenyl)-N,2-dimethylquinazolin-4-amine[][5] | MPC-6827 hydrochloride[8] |

| Appearance | Light yellow to yellow solid[7] | White to light yellow solid[8] |

Solubility and Stock Solution Stability

This compound exhibits good solubility in DMSO. However, for the hydrochloride salt, achieving high concentrations may require additional steps. It is critical to use anhydrous, high-purity DMSO for optimal dissolution and stability, as hygroscopic DMSO can negatively impact solubility.[7][8]

| Compound | Solvent | Maximum Reported Solubility | Preparation Notes |

| This compound | DMSO | 125 mg/mL (approx. 447 mM)[9] | May require sonication for complete dissolution.[7] |

| This compound Hydrochloride | DMSO | 62.5 mg/mL (approx. 198 mM)[8] | May require ultrasonication, warming, and heating to 60°C.[8] |

Stability of Stock Solutions in DMSO:

| Storage Temperature | Stability Duration | Recommendations |

| -80°C | Up to 6 months[5][7][8][9][10] | Recommended for long-term storage. |

| -20°C | Up to 1 month[7][8][9] | Suitable for short-term storage. |

| 4°C | Up to 2 weeks[5][10] | Not recommended for long-term storage. |

Mechanism of Action: Microtubule Destabilization

This compound exerts its cytotoxic effects by disrupting microtubule dynamics, a process essential for cell division. The simplified signaling pathway is illustrated below.

Caption: this compound's mechanism of action.

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound (free base). Adjust calculations accordingly when using the hydrochloride salt.

Materials:

-

This compound (MW: 279.34 g/mol )

-

Anhydrous, high-purity DMSO

-

Sterile microcentrifuge tubes

-

Calibrated precision balance

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Calculate the required mass of this compound:

-

For 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L * 1 x 10^-3 L * 279.34 g/mol * 1000 mg/g = 2.79 mg

-

-

Weighing:

-

Carefully weigh out 2.79 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

-

-

Dissolution:

-

Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

-

Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.

-

If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. For this compound hydrochloride, gentle warming (up to 60°C) may be necessary.[8]

-

-

Storage:

Experimental Workflow: Cell Viability Assay

The following workflow outlines the general steps for assessing the cytotoxic effects of this compound on a cancer cell line using a standard MTT or similar viability assay.

Caption: Workflow for a cell viability assay.

Safety Precautions

This compound is a potent cytotoxic agent and should be handled with appropriate safety measures in a laboratory setting.

-

Wear personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

-

Handle the compound in a chemical fume hood to avoid inhalation of the powder.

-

Consult the Safety Data Sheet (SDS) for comprehensive safety and handling information.

-

Dispose of waste containing this compound according to institutional guidelines for cytotoxic compounds.

References

- 1. This compound | C17H17N3O | CID 11414799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound and its derivatives: Progress and promise in tubulin-targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound hydrochloride|CAS 827031-83-4|DC Chemicals [dcchemicals.com]

- 6. caymanchem.com [caymanchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. glpbio.com [glpbio.com]

- 10. This compound hydrochloride|827031-83-4|COA [dcchemicals.com]

Verubulin stability and storage conditions in cell culture media

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verubulin is a potent, small-molecule microtubule-destabilizing agent that has shown significant promise in preclinical and clinical studies for the treatment of various cancers. By binding to the colchicine site on β-tubulin, this compound disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis in cancer cells. These application notes provide detailed information on the stability of this compound in common cell culture media, recommended storage conditions, and protocols for its use in cell-based assays.

Stability and Storage Conditions

The stability of this compound is critical for ensuring reproducible and accurate experimental results. Below is a summary of its stability in powder form, as a stock solution, and in various cell culture media.

Table 1: this compound Storage and Stability

| Form | Storage Temperature | Stability | Notes |

| Crystalline Solid (Powder) | -20°C | ≥ 4 years | Protect from light and moisture. |

| Stock Solution (in DMSO) | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |

| -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. | |

| Working Solution (in Cell Culture Media) | 2-8°C (in dark) | Recommended to be prepared fresh for each experiment. | Stability in media is cell line and supplement dependent. |

| 37°C (in incubator) | Stability decreases over time. | See Table 2 for more details. |

Note: While stock solutions in DMSO are stable for extended periods at low temperatures, the stability of this compound in aqueous cell culture media at 37°C is limited. It is strongly recommended to prepare fresh working solutions from a frozen stock solution for each experiment to ensure consistent potency.

Table 2: Stability of this compound in Cell Culture Media at 37°C

| Cell Culture Medium | Time (hours) | Remaining this compound (%) |

| DMEM | 24 | >90% |

| 48 | ~85% | |

| 72 | ~75% | |

| RPMI-1640 | 24 | >90% |

| 48 | ~80% | |

| 72 | ~70% | |

| McCoy's 5A | 24 | >90% |

| 48 | ~85% | |

| 72 | ~78% |

Disclaimer: The data in Table 2 is illustrative and based on typical stability profiles of small molecules in cell culture. Actual stability may vary depending on specific cell culture conditions, including serum concentration and the presence of other supplements.

Mechanism of Action and Signaling Pathway

This compound exerts its anti-cancer effects by disrupting the normal function of microtubules, which are essential for cell division and intracellular transport.

dot

Application Notes and Protocols: Visualizing Verubulin's Effect on Microtubules via Immunofluorescence

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verubulin, also known as Azixa or MPC-6827, is a potent small-molecule inhibitor of microtubule formation.[1][2][3] It functions by binding to the colchicine site on β-tubulin, leading to the disruption of microtubule polymerization, G2/M cell cycle arrest, and subsequent apoptosis in cancer cells.[1][3][4][5] This mechanism makes this compound a person of interest in oncology research and drug development. Immunofluorescence microscopy is a powerful technique to visualize and quantify the effects of this compound on the microtubule network within cells. This document provides a detailed protocol for this application and guidance on data interpretation.

Data Presentation

The following table summarizes hypothetical quantitative data obtainable from immunofluorescence imaging analysis of cells treated with this compound. Such data can be generated using image analysis software to measure parameters like microtubule density, length, and fluorescence intensity.

| Treatment Group | Microtubule Density (Arbitrary Units) | Average Microtubule Length (μm) | Total α-tubulin Fluorescence Intensity (Arbitrary Units) |

| Vehicle Control (DMSO) | 1.2 ± 0.1 | 15.3 ± 2.1 | 8500 ± 500 |

| This compound (10 nM, 1 hour) | 0.7 ± 0.08 | 8.1 ± 1.5 | 4200 ± 350 |

| This compound (10 nM, 3 hours) | 0.3 ± 0.05 | 3.5 ± 0.8 | 1800 ± 200 |

Experimental Protocols

This protocol is optimized for visualizing the effects of this compound on microtubule integrity in A549 cells, a human non-small cell lung carcinoma cell line, as demonstrated in early studies of the compound.[1]

Materials:

-

A549 cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

This compound (MPC-6827)

-

Dimethyl sulfoxide (DMSO)

-

Glass coverslips

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS)

-

Primary antibody: Mouse anti-α-tubulin antibody

-

Secondary antibody: Goat anti-mouse IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)

-

DAPI (4',6-diamidino-2-phenylindole)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Seeding:

-

Culture A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

For immunofluorescence, sterilize glass coverslips and place them in the wells of a 24-well plate.

-

Seed A549 cells onto the coverslips at a density that will result in 50-70% confluency at the time of the experiment. Allow cells to adhere and grow for 24-48 hours.

-

-

This compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Dilute the this compound stock solution in pre-warmed culture medium to the desired final concentration (e.g., 10 nM). Also, prepare a vehicle control with an equivalent concentration of DMSO.

-

Remove the old medium from the cells and add the this compound-containing medium or the vehicle control medium.

-

Incubate the cells for the desired time points (e.g., 1 hour and 3 hours). Marked microtubule disruption has been observed after 1 hour, with complete disruption by 3 hours at a concentration of 10 nM.[1]

-

-

Fixation and Permeabilization:

-

After treatment, gently wash the cells twice with PBS.

-

Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature to allow antibodies to access intracellular structures.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Blocking and Antibody Incubation:

-

Block non-specific antibody binding by incubating the cells in a blocking buffer for 1 hour at room temperature.

-

Dilute the primary anti-α-tubulin antibody in the blocking buffer according to the manufacturer's recommendations.

-

Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

-

Wash the cells three times with PBS for 5 minutes each.

-

Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Protect from light from this point onwards.

-

Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Nuclear Staining and Mounting:

-

Incubate the cells with a dilute solution of DAPI in PBS for 5 minutes to stain the nuclei.

-

Wash the cells twice with PBS.

-

Carefully mount the coverslips onto glass slides using an antifade mounting medium.

-

Seal the edges of the coverslips with nail polish and allow to dry.

-

-

Imaging and Analysis:

-

Visualize the stained cells using a fluorescence microscope equipped with the appropriate filters for the chosen fluorophores.

-

Capture images of the microtubule network (e.g., Alexa Fluor 488 channel) and nuclei (DAPI channel).

-

For quantitative analysis, use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to measure parameters such as microtubule density, filament length, and total fluorescence intensity per cell.

-

Visualizations

Experimental Workflow

Caption: Experimental workflow for immunofluorescence analysis of this compound's effect on microtubules.

Signaling Pathway

Caption: Signaling pathway of this compound leading to apoptosis.

References

- 1. webapps.myriad.com [webapps.myriad.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. MPC-6827: a small-molecule inhibitor of microtubule formation that is not a substrate for multidrug resistance pumps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Initial Evaluations of the Microtubule-Based PET Radiotracer, [11C]MPC-6827 in a Rodent Model of Cocaine Abuse [frontiersin.org]

Application Notes & Protocols: Western Blot Analysis of Apoptosis Markers Following Verubulin Treatment

Audience: Researchers, scientists, and drug development professionals.

Introduction: Verubulin is a small-molecule, tubulin-targeting agent that acts as a potent inhibitor of microtubule polymerization by binding to the colchicine site on tubulin.[1][2] This disruption of microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and subsequently induces apoptosis, making this compound a compound of interest in oncology research.[3][4][5] Western blotting is a fundamental technique used to detect and quantify changes in the expression levels of specific proteins that are key indicators of the apoptotic process.[6][7]

These application notes provide a detailed overview and protocols for analyzing the effects of this compound on key apoptosis markers using Western blot analysis. The primary markers discussed are cleaved Caspase-3, cleaved Poly (ADP-ribose) Polymerase (PARP), and proteins from the Bcl-2 family, which are central to the execution and regulation of apoptosis.[6]

This compound's Mechanism of Apoptosis Induction